molecular formula C22H24ClN3O4S B2947754 Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185091-92-2

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2947754
CAS RN: 1185091-92-2
M. Wt: 461.96
InChI Key: MTOKPUBZDCYZOZ-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms.


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings. These rings could potentially undergo a variety of reactions, including cycloaddition, substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the isoxazole ring could potentially affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been used in the synthesis of various novel compounds. Bakhite et al. (2005) explored its use in the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and subsequent synthesis of tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Formation of Heterocyclic Systems

The compound has been instrumental in the formation of heterocyclic systems. In a study by Mohamed (2021), it was used in a reaction with different arylidinemalononitrile derivatives to create ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, which were then reacted to form new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).

Antimicrobial Activity Studies

Research by Patel et al. (2011) focused on synthesizing new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Utilization in Anticonvulsant Activity Research

Eddington et al. (2002) investigated the use of derivatives of this compound in anticonvulsant activity research. They synthesized related pyridine derivatives and tested them against maximal electroshock (MES) analogues, revealing potential new pathways for anticonvulsant activity research (Eddington et al., 2002).

Applications in Tuberculosis Treatment Research

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates using the compound. They evaluated these for their inhibitory activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment research (Jeankumar et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S.ClH/c1-3-28-22(27)19-16-9-10-25(12-15-7-5-4-6-8-15)13-18(16)30-21(19)23-20(26)17-11-14(2)24-29-17;/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOKPUBZDCYZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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